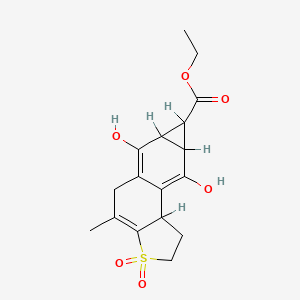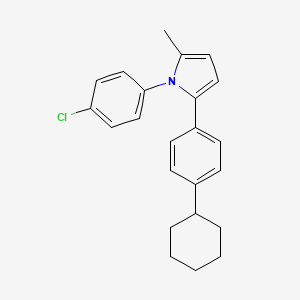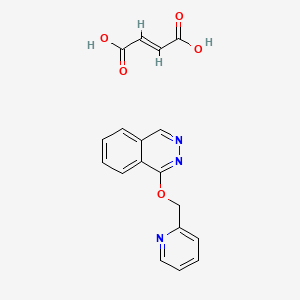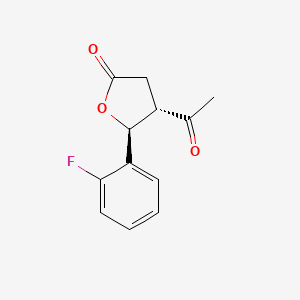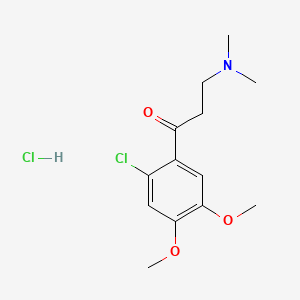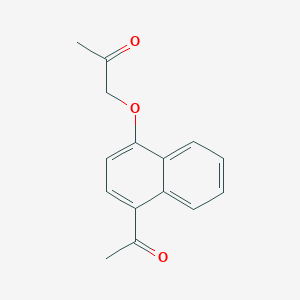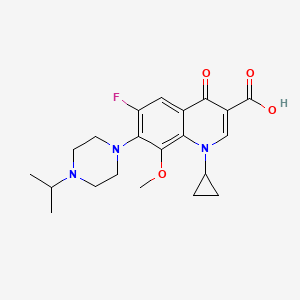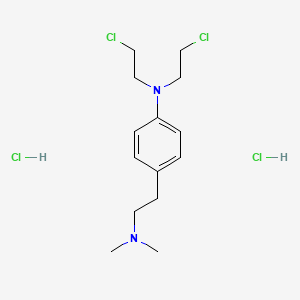
Phenethylamine, p-(bis(2-chloroethyl)amino)-N,N-dimethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CB 3039 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a member of the cucurbituril family, which are macrocyclic molecules known for their ability to form stable complexes with various guest molecules. These complexes have applications in areas such as drug delivery, catalysis, and molecular recognition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CB 3039 typically involves the condensation of glycoluril with formaldehyde under acidic conditions. This reaction forms a macrocyclic structure with a hydrophobic cavity capable of encapsulating guest molecules. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired cucurbituril derivative.
Industrial Production Methods
In an industrial setting, the production of CB 3039 involves scaling up the synthetic route while maintaining stringent control over reaction conditions. The use of continuous flow reactors and automated systems helps in achieving high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
CB 3039 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cucurbituril ring.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
CB 3039 has a wide range of applications in scientific research:
Chemistry: It is used as a molecular container for studying host-guest chemistry and for catalyzing specific reactions.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in drug delivery and molecular recognition studies.
Medicine: CB 3039 is explored for its potential in targeted drug delivery systems, where it can encapsulate therapeutic agents and release them at specific sites in the body.
Industry: In industrial applications, CB 3039 is used in the development of advanced materials and sensors due to its unique binding properties.
Mecanismo De Acción
The mechanism of action of CB 3039 involves its ability to form host-guest complexes with various molecules. The hydrophobic cavity of the cucurbituril ring encapsulates guest molecules, stabilizing them and altering their chemical reactivity. This encapsulation can enhance the solubility, stability, and bioavailability of guest molecules, making CB 3039 a valuable tool in drug delivery and catalysis.
Comparación Con Compuestos Similares
CB 3039 is compared with other members of the cucurbituril family, such as CB 6, CB 7, and CB 8. While all these compounds share a similar macrocyclic structure, CB 3039 is unique due to its specific cavity size and binding properties. This uniqueness allows it to form complexes with a different range of guest molecules compared to its analogs.
List of Similar Compounds
- CB 6
- CB 7
- CB 8
These compounds differ in their cavity sizes and the types of guest molecules they can encapsulate, highlighting the versatility and specificity of CB 3039 in various applications.
Propiedades
Número CAS |
93720-66-2 |
|---|---|
Fórmula molecular |
C14H24Cl4N2 |
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-[2-(dimethylamino)ethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H22Cl2N2.2ClH/c1-17(2)10-7-13-3-5-14(6-4-13)18(11-8-15)12-9-16;;/h3-6H,7-12H2,1-2H3;2*1H |
Clave InChI |
JMGNBZQOJMKPQS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CC=C(C=C1)N(CCCl)CCCl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



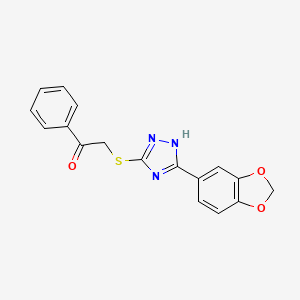
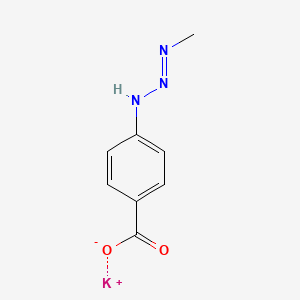
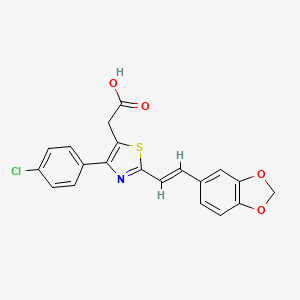
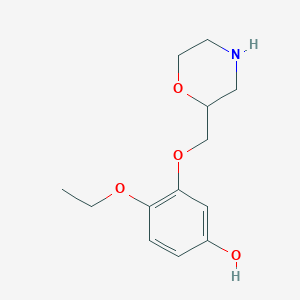
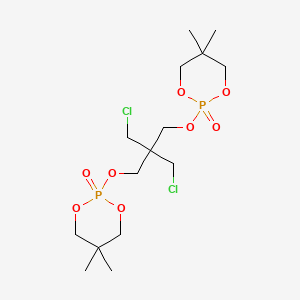
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
